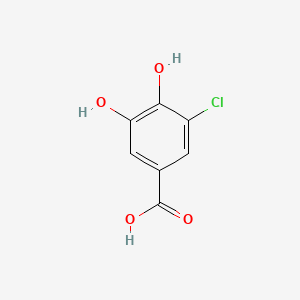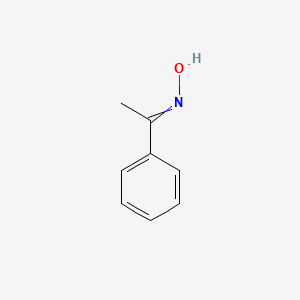
Oxime d'acétophénone
Vue d'ensemble
Description
Acetophenone oxime is an organic compound with the formula C₆H₅C(NOH)CH₃. It is a derivative of acetophenone, where the carbonyl group (C=O) is replaced by an oxime group (C=N-OH). This compound is commonly used in organic synthesis and has various applications in different fields.
Applications De Recherche Scientifique
Acetophenone oxime has several applications in scientific research:
Chemistry: Used as a ligand in transition-metal complex catalyst chemistry. It also serves as a precursor in the synthesis of various organic compounds.
Biology: Acts as an antioxidant and radical scavenger, making it useful in biological studies.
Industry: Used in the textile, plastic, paint, detergent, and rubber industries due to its chemical properties.
Mécanisme D'action
Target of Action
Acetophenone oxime primarily targets the acid sites of zeolite H-beta . These acid sites play a crucial role in the Beckmann rearrangement of acetophenone oxime .
Mode of Action
The oxime is N-protonated at room temperature on the acid sites of zeolite H-beta . This interaction with its target results in the formation of two isomeric amides, acetanilide and N-methyl benzamide (NMB), at reaction temperatures of 423 K or above . These amides interact with the Brønsted acid sites of zeolite H-beta through hydrogen bonds .
Biochemical Pathways
The primary biochemical pathway affected by acetophenone oxime is the Beckmann rearrangement . This rearrangement is a common reaction used in organic chemistry, transforming ketoximes into amides . The Beckmann rearrangement of acetophenone oxime leads to the formation of two isomeric amides, acetanilide and NMB .
Pharmacokinetics
It’s known that the compound has a boiling point of 118-120 °c/20 mmhg , which may influence its distribution and elimination in the body.
Result of Action
The result of acetophenone oxime’s action is the formation of two isomeric amides, acetanilide and NMB . These amides are formed at reaction temperatures of 423 K or above . The presence of residual water can hydrolyze these two amides, while larger amounts of water inhibit the formation of NMB and cause the total hydrolysis of the acetanilide .
Action Environment
The action of acetophenone oxime is influenced by environmental factors such as temperature and the presence of water . At room temperature, the oxime is N-protonated on the acid sites of zeolite H-beta . In the presence of water, the reaction starts at 473 K, still being very selective up to 573 K, and the amide is partially hydrolyzed only above this temperature .
Analyse Biochimique
Biochemical Properties
Acetophenone oxime plays a significant role in biochemical reactions, particularly in the Beckmann rearrangement, where it is converted into amides. This compound interacts with various enzymes and proteins, including zeolite H-beta and silicalite-N, which act as catalysts in the rearrangement process . The interaction involves the N-protonation of acetophenone oxime at room temperature on the acid sites of zeolite H-beta, leading to the formation of isomeric amides such as acetanilide and N-methyl benzamide . These interactions are primarily hydrogen bonds with the Brønsted acid sites of the zeolite.
Molecular Mechanism
The molecular mechanism of acetophenone oxime involves its interaction with biomolecules, particularly enzymes and proteins. The compound exerts its effects through binding interactions with the acid sites of zeolite H-beta, leading to N-protonation and subsequent formation of amides . This process involves enzyme activation and changes in gene expression, which are crucial for the conversion of acetophenone oxime into its amide products. The presence of water can also influence the reaction, leading to hydrolysis of the amides at higher temperatures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetophenone oxime change over time due to its stability and degradation. The compound is stable at room temperature but undergoes significant changes at higher temperatures. For instance, at reaction temperatures of 423 K or above, acetophenone oxime is converted into isomeric amides . Over time, the presence of water can lead to the hydrolysis of these amides, affecting the overall reaction and the stability of the compound . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the importance of controlling reaction conditions.
Metabolic Pathways
Acetophenone oxime is involved in metabolic pathways related to the Beckmann rearrangement. The compound interacts with enzymes such as zeolite H-beta and silicalite-N, which catalyze the conversion of acetophenone oxime into amides . These enzymes play a crucial role in the metabolic flux, affecting the levels of metabolites produced during the reaction. The presence of water can also influence the metabolic pathways by hydrolyzing the amides and altering the overall reaction dynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetophenone oxime is typically synthesized by reacting acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate (NaOAc) and ethanol (EtOH). The reaction involves the following steps :
- Dissolve acetophenone (1.2 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
- Add hydroxylamine hydrochloride (1.18 g, 17 mmol) and sodium acetate trihydrate (0.82 g, 10 mmol), dissolved in 15 mL of warm water, to the flask.
- Heat the mixture under reflux on a water bath for 20 minutes.
- Filter the hot solution quickly through a fluted filter paper.
- Cool the filtrate in an ice bath to collect the crystalline oxime.
- Filter the crystals under vacuum, wash with cold 50% ethanol, and dry them.
Industrial Production Methods: Industrial production of acetophenone oxime often involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Acetophenone oxime undergoes various chemical reactions, including:
Beckmann Rearrangement: This reaction converts acetophenone oxime to acetanilide or N-methyl benzamide (NMB) using acid catalysts such as sulfuric acid or zeolites.
Oxidation and Reduction: Acetophenone oxime can be oxidized to nitro compounds or reduced to amines under specific conditions.
Substitution Reactions: The oxime group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid, and zeolites are commonly used in the Beckmann rearrangement.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
Acetanilide: Formed from the Beckmann rearrangement of acetophenone oxime.
N-Methyl Benzamide: Another product of the Beckmann rearrangement.
Amines and Nitro Compounds: Formed from reduction and oxidation reactions, respectively.
Comparaison Avec Des Composés Similaires
- Cyclohexanone Oxime
- Acetaldoxime
- Benzaldoxime
Propriétés
IUPAC Name |
(NE)-N-(1-phenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRZXQVBKRYKN-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060627, DTXSID701299588 | |
| Record name | Ethanone, 1-phenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-75-0, 613-91-2 | |
| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-phenyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-phenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-phenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetophenone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOPHENONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4KMW6X8MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
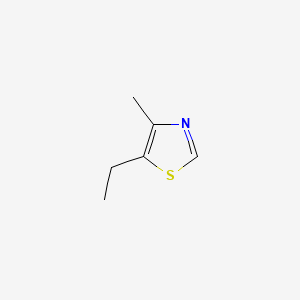
![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)

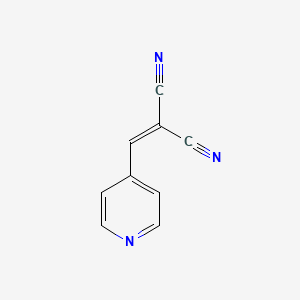
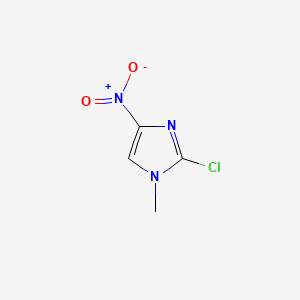


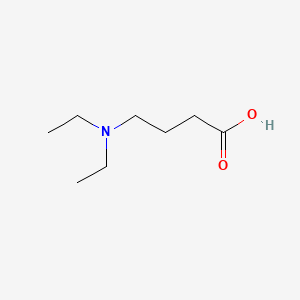

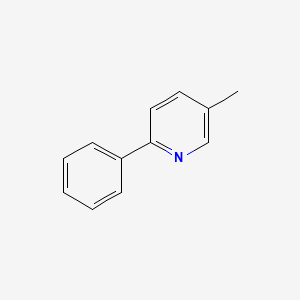
![N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1294864.png)


